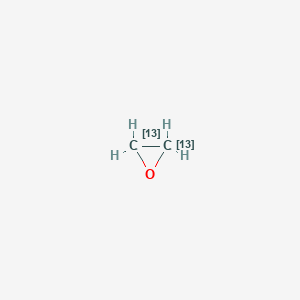

(2,3-13C2)Oxirane

Descripción

The exact mass of the compound (2,3-13C2)Oxirane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (2,3-13C2)Oxirane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2,3-13C2)Oxirane including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

(2,3-13C2)oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4O/c1-2-3-1/h1-2H2/i1+1,2+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAYPIBMASNFSPL-ZDOIIHCHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH2]1[13CH2]O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00514718 | |

| Record name | (~13~C_2_)Oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00514718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

46.038 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84508-46-3 | |

| Record name | (~13~C_2_)Oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00514718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 84508-46-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

(2,3-¹³C₂)Oxirane: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (2,3-¹³C₂)Oxirane, an isotopically labeled epoxide. While specific experimental data for this compound is limited in publicly available literature, this document extrapolates from the well-established chemistry of oxiranes and the principles of stable isotope labeling to serve as a valuable resource for its synthesis, characterization, and application in research and drug development.

Introduction to (2,3-¹³C₂)Oxirane

(2,3-¹³C₂)Oxirane, also known as ethylene oxide-1,2-¹³C₂, is the isotopologue of oxirane where both carbon atoms are the stable isotope carbon-13.[1] This labeling provides a distinct mass signature, making it a powerful tool for tracing the metabolic fate of the oxirane moiety in biological systems and for elucidating reaction mechanisms.[2] The fundamental chemical properties and reactivity of (2,3-¹³C₂)Oxirane are identical to its unlabeled counterpart. Its utility lies in the ability to be distinguished by mass spectrometry and NMR spectroscopy.[2]

Table 1: General Properties of (2,3-¹³C₂)Oxirane

| Property | Value |

| IUPAC Name | (2,3-¹³C₂)oxirane[1] |

| Synonyms | Ethylene oxide-1,2-¹³C₂, ( |

| Molecular Formula | ¹³C₂H₄O |

| Molecular Weight | 46.04 g/mol [1] |

| CAS Number | 84508-46-3[1] |

| Chemical Structure | A three-membered ring containing two ¹³C-labeled carbon atoms and one oxygen atom. |

Synthesis of (2,3-¹³C₂)Oxirane

The synthesis of (2,3-¹³C₂)Oxirane would typically involve the epoxidation of [1,2-¹³C₂]ethene. A common and efficient method for this transformation is the use of a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA).

Caption: Proposed synthesis workflow for (2,3-¹³C₂)Oxirane.

Objective: To synthesize (2,3-¹³C₂)Oxirane via the epoxidation of [1,2-¹³C₂]ethene using m-CPBA.

Materials:

-

[1,2-¹³C₂]Ethene gas

-

meta-Chloroperoxybenzoic acid (m-CPBA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium sulfite solution

-

Anhydrous magnesium sulfate

-

Reaction vessel suitable for gas handling

-

Standard glassware for extraction and drying

Procedure:

-

Dissolve m-CPBA (1.2 equivalents) in anhydrous DCM in the reaction vessel at 0 °C.

-

Bubble [1,2-¹³C₂]ethene gas (1 equivalent) through the solution while maintaining the temperature at 0 °C.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium sulfite solution.

-

Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

The resulting solution of (2,3-¹³C₂)Oxirane in DCM can be used directly for subsequent reactions or the solvent can be carefully removed by distillation at atmospheric pressure due to the high volatility of oxirane.

Note: Oxirane is a gas at room temperature and is highly flammable and toxic. All manipulations should be performed in a well-ventilated fume hood with appropriate safety precautions.

Chemical Properties and Reactivity

The reactivity of (2,3-¹³C₂)Oxirane is dominated by the strained three-membered ring, which is susceptible to nucleophilic ring-opening reactions. These reactions can occur under both acidic and basic/neutral conditions, leading to 1,2-disubstituted products. The isotopic labeling does not alter this reactivity.

Caption: Nucleophilic ring-opening of (2,3-¹³C₂)Oxirane.

Data Presentation

The primary analytical techniques for characterizing (2,3-¹³C₂)Oxirane and its metabolites are NMR spectroscopy and mass spectrometry.

Table 2: Predicted NMR Data for (2,3-¹³C₂)Oxirane (in CDCl₃)

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Notes |

| ¹H | ~2.54 | d | J(¹³C-¹H) ≈ 147 | The proton signal will be a doublet due to coupling with the attached ¹³C. |

| ¹³C | ~40.2 | t | J(¹³C-¹H) ≈ 147 | The ¹³C signal will be a triplet due to coupling with the two attached protons. A ¹³C-¹³C coupling will also be present. |

Note: Predicted values are based on data for unlabeled oxirane and general principles of NMR spectroscopy for ¹³C-labeled compounds.[3][4]

Table 3: Predicted Mass Spectrometry Data for (2,3-¹³C₂)Oxirane

| m/z | Ion | Notes |

| 46.04 | [¹³C₂H₄O]⁺ | Molecular ion. This is 2 mass units higher than unlabeled oxirane (44.03 g/mol ). |

| 45.03 | [¹³C₂H₃O]⁺ | Loss of a hydrogen atom. |

| 32.03 | [¹³CH₂O]⁺ | Cleavage of the C-C bond. |

| 31.02 | [¹³CHO]⁺ | Further fragmentation. |

| 17.02 | [¹³CH₃]⁺ | Rearrangement and fragmentation. |

Note: The fragmentation pattern is predicted to be similar to that of unlabeled oxirane, with a corresponding mass shift for fragments containing the ¹³C atoms.

Applications in Drug Development and Research

(2,3-¹³C₂)Oxirane is a valuable tool for metabolic tracing studies in drug development.[5][6] It can be used to understand how a drug candidate containing an epoxide moiety is metabolized, or to track the incorporation of a two-carbon unit into various biomolecules.

Objective: To trace the metabolic fate of the oxirane moiety in a cell culture model.

Materials:

-

Cell line of interest

-

Cell culture medium

-

(2,3-¹³C₂)Oxirane solution in a biocompatible solvent (e.g., DMSO)

-

Solvents for metabolite extraction (e.g., methanol, acetonitrile, water)

-

LC-MS or GC-MS system for analysis

Procedure:

-

Culture the cells to the desired confluency.

-

Replace the standard culture medium with a medium containing a known concentration of (2,3-¹³C₂)Oxirane.

-

Incubate the cells for various time points.

-

At each time point, harvest the cells and quench their metabolism rapidly (e.g., by flash-freezing in liquid nitrogen).

-

Extract the intracellular metabolites using a cold solvent mixture.

-

Analyze the cell extracts by LC-MS or GC-MS to identify and quantify the ¹³C-labeled metabolites.

Caption: Experimental workflow for a metabolic tracing study.

(2,3-¹³C₂)Oxirane can be used to investigate pathways involving two-carbon unit metabolism, such as fatty acid synthesis or the TCA cycle, if the oxirane ring is opened and the carbon backbone enters these pathways.

Caption: Hypothetical pathway of (2,3-¹³C₂)Oxirane into the TCA cycle.

Conclusion

(2,3-¹³C₂)Oxirane is a specialized chemical tool with significant potential for advancing our understanding of biological processes and the mechanisms of drug action. While its direct experimental documentation is not widespread, its synthesis and applications can be reliably predicted from established chemical principles. This guide provides a foundational framework for researchers and professionals in drug development to harness the capabilities of this isotopically labeled compound in their studies.

References

- 1. (~13~C_2_)Oxirane | C2H4O | CID 13000640 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Isotopic labeling - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]

- 5. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 6. chemicalsknowledgehub.com [chemicalsknowledgehub.com]

(2,3-¹³C₂)Oxirane: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and potential applications of (2,3-¹³C₂)Oxirane. This isotopically labeled epoxide is a valuable tool in metabolic studies and for elucidating reaction mechanisms in drug development and other chemical research.

Chemical Structure and Identification

(2,3-¹³C₂)Oxirane is an isotopologue of oxirane (ethylene oxide) where the two carbon atoms are the heavy isotope, carbon-13. This labeling provides a distinct spectroscopic signature for tracing the molecule through various chemical and biological processes.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | (2,3-¹³C₂)oxirane[1] |

| Synonyms | Ethylene oxide-¹³C₂, (2,3-¹³C₂)Ethylene oxide |

| CAS Number | 84508-46-3[1] |

| Molecular Formula | ¹³C₂H₄O[1] |

| SMILES | [13CH2]1[13CH2]O1[1] |

| InChI | InChI=1S/C2H4O/c1-2-3-1/h1-2H2/i1+1,2+1[1] |

| InChIKey | IAYPIBMASNFSPL-ZDOIIHCHSA-N[1] |

Physicochemical and Spectroscopic Properties

The introduction of ¹³C isotopes results in a higher molecular weight compared to the unlabeled compound. While many physical properties are not significantly altered, the spectroscopic properties, particularly NMR and mass spectrometry, are dramatically different and are the primary reason for using this labeled compound.

Table 2: Physicochemical Properties

| Property | Value | Reference |

| Molecular Weight | 46.038 g/mol | Computed by PubChem 2.2[1] |

| Exact Mass | 46.032924418 Da | Computed by PubChem 2.2[1] |

| Monoisotopic Mass | 46.032924418 Da | Computed by PubChem 2.2[1] |

| Topological Polar Surface Area | 12.5 Ų | Computed by Cactvs 3.4.8.18[1] |

| XLogP3-AA | -0.1 | Computed by XLogP3 3.0[1] |

| Hydrogen Bond Donor Count | 0 | Computed by Cactvs 3.4.8.18[1] |

| Hydrogen Bond Acceptor Count | 1 | Computed by Cactvs 3.4.8.18[1] |

| Boiling Point (unlabeled) | 10.4 °C | [2] |

| Melting Point (unlabeled) | -112.46 °C | [2] |

| Density (unlabeled) | 0.8821 g/cm³ | [2] |

Spectroscopic Data:

-

¹H NMR: The protons on the epoxide ring are expected to resonate in the 2.5-3.5 ppm range.[3] Due to the adjacent ¹³C atoms, these proton signals will exhibit splitting from ¹H-¹³C coupling.

-

¹³C NMR: The carbon atoms of the epoxide ring typically appear in the 40-60 ppm region.[3] A key feature of (2,3-¹³C₂)Oxirane is the presence of ¹³C-¹³C scalar coupling, which will result in doublet or more complex splitting patterns for the carbon signals, providing direct evidence of the intact carbon-carbon bond.[4]

-

Mass Spectrometry: The molecular ion peak will be observed at a higher m/z value (approximately 46.03) compared to unlabeled oxirane (m/z ~44.03), allowing for clear differentiation in mass spectrometry-based assays.

Chemical Reactivity and Synthesis

Like other epoxides, (2,3-¹³C₂)Oxirane is a strained three-membered ring, making it susceptible to ring-opening reactions with a variety of nucleophiles.[2][5] These reactions can be catalyzed by either acid or base. The regioselectivity of the ring-opening depends on the reaction conditions and the substitution pattern of the epoxide.

General Synthesis:

The synthesis of (2,3-¹³C₂)Oxirane would typically involve the epoxidation of ¹³C-labeled ethylene. A common laboratory method for epoxidation is the reaction of an alkene with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). For industrial-scale synthesis of unlabeled ethylene oxide, the direct oxidation of ethylene over a silver catalyst is employed.[2]

Experimental Protocols

General Protocol for Epoxidation of ¹³C-Ethylene:

-

Dissolution: Dissolve (¹³C₂)ethylene in a suitable inert solvent, such as dichloromethane, in a reaction vessel.

-

Reagent Addition: Slowly add a solution of a peroxy acid (e.g., m-CPBA) in the same solvent to the ethylene solution at a controlled temperature, typically 0 °C to room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC), to determine the consumption of the starting material.

-

Workup: Upon completion, quench the reaction by adding a reducing agent (e.g., sodium sulfite solution) to destroy excess peroxy acid. Wash the organic layer with a basic aqueous solution (e.g., sodium bicarbonate) to remove the carboxylic acid byproduct, followed by a wash with brine.

-

Purification: Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate), filter, and remove the solvent under reduced pressure. The resulting crude product can be further purified by distillation or chromatography.

Applications in Drug Development and Research

The use of stable isotope-labeled compounds like (2,3-¹³C₂)Oxirane is a powerful technique in drug development and metabolic research.[6]

-

Metabolic Studies: (2,3-¹³C₂)Oxirane can be used as a tracer to study the metabolic fate of epoxide-containing drugs or to investigate the activity of enzymes involved in epoxide metabolism, such as epoxide hydrolases.

-

Mechanism of Action Studies: By incorporating the ¹³C-labeled oxirane moiety into a drug candidate, researchers can track the molecule and its metabolites in biological systems, helping to elucidate its mechanism of action and identify potential off-target effects.

-

Pharmacokinetic Studies: The distinct mass of the labeled compound allows for its differentiation from endogenous molecules, enabling more accurate and sensitive quantification in pharmacokinetic studies.[6]

-

Reaction Mechanism Elucidation: The presence of the ¹³C-¹³C bond can be used to follow the rearrangement and cleavage of this bond in chemical reactions, providing valuable insights into reaction mechanisms.

While oxetanes, four-membered cyclic ethers, have gained attention for improving the physicochemical properties of drug candidates, the reactivity of the oxirane ring makes it a useful functional group for covalent modification or as a precursor for further chemical elaboration.[7][8][9][10]

Signaling Pathways and Logical Relationships

(2,3-¹³C₂)Oxirane itself is not directly involved in signaling pathways. However, as a reactive electrophile, it can covalently modify biomolecules, potentially impacting cellular signaling. The most relevant logical relationship to visualize is its fundamental chemical reactivity, such as the acid-catalyzed ring-opening, which is a common reaction for epoxides.

Caption: Acid-catalyzed ring-opening of (2,3-¹³C₂)Oxirane.

Safety and Handling

(2,3-¹³C₂)Oxirane should be handled with the same precautions as unlabeled oxirane (ethylene oxide). Ethylene oxide is toxic if swallowed or inhaled and causes serious eye irritation.[1] It may also cause respiratory irritation.[1] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn, and all manipulations should be performed in a well-ventilated fume hood.

References

- 1. (~13~C_2_)Oxirane | C2H4O | CID 13000640 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ethylene oxide - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. Applications of stable isotopes in clinical pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Applications of oxetanes in drug discovery and medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings [scirp.org]

An In-depth Technical Guide to the Synthesis of ¹³C Labeled Ethylene Oxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary methodologies for the synthesis of ¹³C labeled ethylene oxide, a crucial building block in isotopic labeling studies for pharmaceutical development and metabolic research. This document details experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic pathways.

Introduction

Isotopically labeled compounds are indispensable tools in modern chemical and biomedical research. ¹³C labeled ethylene oxide ([¹³C]ethylene oxide) serves as a versatile precursor for introducing a stable isotope label into a wide array of molecules, including pharmaceuticals, agrochemicals, and polymers. The presence of the ¹³C isotope allows for non-invasive tracking and quantification of molecular transformations in complex biological and chemical systems using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. This guide focuses on the practical synthesis of ¹³C labeled ethylene oxide, providing researchers with the necessary information to produce this valuable reagent in a laboratory setting.

Synthetic Strategies

Two principal synthetic routes have been established for the preparation of ¹³C labeled ethylene oxide: the chlorohydrin pathway and the direct catalytic oxidation of ethylene. A third method, epoxidation with peroxy acids, is also a viable laboratory-scale approach.

The Chlorohydrin Pathway

The chlorohydrin pathway is a classical and reliable method for the synthesis of epoxides, which can be readily adapted for isotopic labeling. This two-step process involves the formation of a labeled 2-chloroethanol intermediate from a ¹³C labeled ethylene precursor, followed by intramolecular cyclization to yield the desired epoxide.

The initial step involves the conversion of [1,2-¹³C₂]ethylene to [1,2-¹³C₂]-2-chloroethanol. This is typically achieved by bubbling the labeled ethylene gas through a solution of hypochlorous acid (HOCl), which can be generated in situ from calcium hypochlorite or other sources.

The labeled 2-chloroethanol is then treated with a strong base, such as potassium hydroxide, to induce dehydrochlorination. This intramolecular Williamson ether synthesis proceeds via a rapid initial deprotonation of the hydroxyl group, followed by a slower, rate-determining intramolecular nucleophilic attack of the resulting alkoxide on the carbon bearing the chlorine atom, displacing the chloride ion and forming the epoxide ring.

Experimental Protocol: Synthesis of [1,2-¹³C₂]ethylene oxide via the Chlorohydrin Route

This protocol is adapted from the synthesis of ¹⁴C-labeled ethylene oxide and is applicable for the ¹³C analogue.

Materials:

-

[1,2-¹³C₂]ethylene gas (isotopic purity ≥99%)

-

Calcium hypochlorite (Ca(OCl)₂)

-

Boric acid (H₃BO₃)

-

Dry Ice (solid CO₂)

-

Potassium hydroxide (KOH)

-

Dibutyl phthalate

-

Nitrogen gas (inert atmosphere)

Procedure:

Part A: Preparation of [1,2-¹³C₂]-2-chloroethanol

-

A solution of hypochlorous acid is prepared by suspending calcium hypochlorite in water and adding boric acid while cooling in an ice bath. The mixture is then distilled under reduced pressure to obtain a dilute solution of hypochlorous acid.

-

[1,2-¹³C₂]ethylene gas is bubbled through the prepared hypochlorous acid solution at a controlled rate. The reaction is monitored until the desired amount of ethylene has been consumed.

-

The resulting aqueous solution of [1,2-¹³C₂]-2-chloroethanol is then concentrated by distillation.

Part B: Synthesis of [1,2-¹³C₂]ethylene oxide

-

A reaction flask equipped with a dropping funnel, a condenser, and a gas outlet is charged with a concentrated solution of potassium hydroxide.

-

The concentrated [1,2-¹³C₂]-2-chloroethanol solution is added dropwise to the stirred potassium hydroxide solution at an elevated temperature (e.g., 80-90 °C).

-

The gaseous [1,2-¹³C₂]ethylene oxide produced is passed through a condenser cooled with a dry ice-acetone bath to trap the product.

-

The collected [1,2-¹³C₂]ethylene oxide is then purified by fractional distillation.

Quantitative Data:

| Parameter | Value |

| Starting Material | [1,2-¹³C₂]ethylene |

| Overall Yield | 60-70% (based on ethylene) |

| Isotopic Purity | ≥99% (retains purity of starting material) |

| Chemical Purity | ≥98% |

Direct Catalytic Oxidation of Ethylene

The industrial production of ethylene oxide relies on the direct oxidation of ethylene with oxygen over a silver-based catalyst. This method can be adapted for the synthesis of ¹³C labeled ethylene oxide by using [¹³C]ethylene as the starting material.

The reaction is highly exothermic and requires careful control of temperature and pressure to maximize the selectivity for ethylene oxide over the complete combustion to carbon dioxide and water. The silver catalyst is typically supported on a low surface area carrier, such as α-alumina, and may be promoted with other elements to enhance selectivity and catalyst lifetime.

Experimental Protocol: Direct Oxidation of [1,2-¹³C₂]ethylene

Materials:

-

[1,2-¹³C₂]ethylene gas (isotopic purity ≥99%)

-

Oxygen or air

-

Silver-based catalyst on α-alumina support

-

Inert gas (e.g., nitrogen or argon)

Procedure:

-

A packed-bed reactor is loaded with the silver-based catalyst.

-

A gaseous mixture of [1,2-¹³C₂]ethylene, oxygen (or air), and an inert diluent gas is passed through the heated reactor.

-

The reaction temperature is maintained in the range of 200-300 °C, and the pressure is typically between 10 and 30 atmospheres.

-

The product stream exiting the reactor, containing [1,2-¹³C₂]ethylene oxide, unreacted starting materials, and byproducts, is cooled to condense the ethylene oxide.

-

The collected [1,2-¹³C₂]ethylene oxide is purified by fractional distillation.

Quantitative Data:

| Parameter | Value |

| Starting Material | [1,2-¹³C₂]ethylene |

| Selectivity | 80-90% (highly dependent on catalyst and conditions) |

| Conversion | 10-20% per pass (typical) |

| Isotopic Purity | ≥99% (retains purity of starting material) |

| Chemical Purity | ≥99% after purification |

Epoxidation with Peroxy Acids

For laboratory-scale synthesis, the epoxidation of [¹³C]ethylene using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), offers a convenient alternative. This reaction is typically carried out in an inert solvent at or below room temperature and proceeds with high stereospecificity.

Experimental Protocol: Epoxidation of [1,2-¹³C₂]ethylene with m-CPBA

Materials:

-

[1,2-¹³C₂]ethylene gas (isotopic purity ≥99%)

-

meta-Chloroperoxybenzoic acid (m-CPBA)

-

Dichloromethane (CH₂Cl₂) or other suitable inert solvent

Procedure:

-

m-CPBA is dissolved in dichloromethane in a reaction vessel equipped for gas introduction and maintained at a low temperature (e.g., 0 °C).

-

[1,2-¹³C₂]ethylene gas is bubbled through the stirred m-CPBA solution.

-

The reaction is allowed to proceed until the starting materials are consumed, as monitored by an appropriate analytical technique (e.g., GC).

-

The reaction mixture is then washed with a basic solution (e.g., sodium bicarbonate) to remove the m-chlorobenzoic acid byproduct.

-

The organic layer is dried, and the solvent is carefully removed to yield the [1,2-¹³C₂]ethylene oxide. Due to the volatility of ethylene oxide, this final step requires careful handling to avoid product loss.

Quantitative Data:

| Parameter | Value |

| Starting Material | [1,2-¹³C₂]ethylene |

| Yield | 70-85% |

| Isotopic Purity | ≥99% (retains purity of starting material) |

| Chemical Purity | High, with easy removal of byproduct |

Visualizations

The following diagrams illustrate the key synthetic pathways and experimental workflows described in this guide.

Caption: Overview of synthetic pathways to ¹³C labeled ethylene oxide.

Caption: Experimental workflow for the chlorohydrin synthesis route.

Conclusion

The synthesis of ¹³C labeled ethylene oxide can be successfully achieved through multiple synthetic routes. The chlorohydrin pathway offers a robust and high-yielding laboratory-scale method, while direct oxidation mirrors the industrial process and is suitable for larger-scale production. Epoxidation with peroxy acids provides a convenient and efficient alternative for smaller quantities. The choice of method will depend on the available starting materials, the desired scale of the synthesis, and the specific experimental capabilities of the laboratory. The detailed protocols and data presented in this guide are intended to provide researchers with a solid foundation for the successful synthesis of this important isotopically labeled compound. Commercial suppliers also offer [1,2-¹³C₂]ethylene oxide, often stabilized with hydroquinone, with high chemical and isotopic purity (≥98-99%).[1]

References

An In-depth Technical Guide on the Physical and Chemical Properties of Oxiranes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxiranes, commonly known as epoxides, are a class of three-membered cyclic ethers. The structure consists of a saturated ring containing two carbon atoms and one oxygen atom. This triangular arrangement results in significant ring strain, approximately 13 kcal/mol, rendering oxiranes highly reactive—far more so than their acyclic ether counterparts. This inherent reactivity makes them exceptionally valuable intermediates in organic synthesis and crucial motifs in medicinal chemistry and drug development. This guide provides a comprehensive overview of the core physical and chemical properties of oxiranes, detailed experimental protocols for their synthesis and transformation, and visual summaries of their fundamental reaction mechanisms.

Physical and Spectroscopic Properties

Low molecular weight oxiranes are typically colorless, nonpolar, and often volatile liquids or gases. The simplest member, oxirane (ethylene oxide), is a colorless gas at room temperature with a faintly sweet, ethereal odor. Oxiranes are miscible with a wide range of organic solvents, including alcohols and ethers, and exhibit moderate solubility in water.

Table 1: Physical Properties of Selected Oxiranes

| Compound Name (Synonym) | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/mL) |

| Oxirane (Ethylene Oxide) | C₂H₄O | 44.05 | 10.7 | -111.3 | 0.882 |

| Methyloxirane (Propylene Oxide) | C₃H₆O | 58.08 | 34.2 | -112 | 0.830 |

| Ethyloxirane (1,2-Butylene oxide) | C₄H₈O | 72.11 | 63 | -150 | 0.826 |

| (Bromomethyl)oxirane | C₃H₅BrO | 136.98 | 135-136 | N/A | 1.63 |

| [(2-Methylphenoxy)methyl]oxirane | C₁₀H₁₂O₂ | 164.20 | 109-111 (at 4 mmHg) | N/A | 1.079 (at 25 °C) |

| (Methoxymethyl)oxirane | C₄H₈O₂ | 88.11 | 113 | N/A | 1.001 |

Spectroscopic Data

The strained three-membered ring of oxiranes gives rise to characteristic spectroscopic signatures.

-

Infrared (IR) Spectroscopy: Oxiranes exhibit a characteristic C-O-C asymmetric stretching vibration around 1250 cm⁻¹ and ring stretching ("breathing") modes near 800-950 cm⁻¹.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The protons on the oxirane ring typically appear in the range of δ 2.5-3.5 ppm in ¹H NMR spectra. In ¹³C NMR, the ring carbons resonate at approximately δ 40-60 ppm.

Table 2: Typical Spectroscopic Data for the Oxirane Moiety

| Spectroscopy Type | Feature | Typical Range |

| ¹H NMR | Ring Protons (CH) | δ 2.5 - 3.5 ppm |

| ¹³C NMR | Ring Carbons (CH) | δ 40 - 60 ppm |

| IR Spectroscopy | Asymmetric C-O-C Stretch | 1250 cm⁻¹ |

| IR Spectroscopy | Ring "Breathing" | 800 - 950 cm⁻¹ |

Chemical Properties and Reactivity

The chemistry of oxiranes is dominated by ring-opening reactions, which relieve the substantial ring strain. These reactions can be catalyzed by either acid or base and proceed with distinct regioselectivity.

Acid-Catalyzed Ring-Opening

Under acidic conditions, the epoxide oxygen is first protonated to form a good leaving group (a neutral alcohol). The C-O bonds are weakened, and the nucleophile attacks the electrophilic carbon. The mechanism exhibits characteristics of both SN1 and SN2 reactions.

-

Regioselectivity: The nucleophile preferentially attacks the more substituted carbon atom. This is because that carbon can better stabilize the partial positive charge that develops in the transition state.

-

Stereochemistry: The reaction proceeds via backside attack, resulting in anti-addition and the formation of a trans product.

Caption: Mechanism of acid-catalyzed oxirane ring-opening.

Base-Catalyzed Ring-Opening

In the presence of a strong nucleophile under basic or neutral conditions, the reaction proceeds via a direct SN2 mechanism. The nucleophile directly attacks one of the electrophilic ring carbons, causing the C-O bond to break and form an alkoxide intermediate, which is subsequently protonated during workup.

-

Regioselectivity: The nucleophile attacks the less sterically hindered carbon atom, consistent with a classic SN2 pathway.

-

Stereochemistry: As with the acid-catalyzed reaction, the SN2 attack occurs from the backside, leading to anti-addition and a trans product.

Caption: Mechanism of base-catalyzed oxirane ring-opening.

Synthesis of Oxiranes

Several reliable methods exist for the synthesis of oxiranes, with the most common being the epoxidation of alkenes and the cyclization of halohydrins.

Epoxidation of Alkenes with Peroxyacids

Alkenes react with peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA), in a concerted reaction to form oxiranes. The reaction proceeds through a "butterfly" transition state. This method is stereospecific: a cis-alkene yields a cis-epoxide, and a trans-alkene yields a trans-epoxide.

Caption: The "Butterfly Mechanism" for alkene epoxidation.

Intramolecular Williamson Ether Synthesis

The treatment of a halohydrin (a compound containing a halogen and a hydroxyl group on adjacent carbons) with a base provides an alternative route to oxiranes. The base deprotonates the hydroxyl group to form an alkoxide, which then acts as an intramolecular nucleophile, displacing the adjacent halide via an SN2 reaction to close the ring.

Experimental Protocols

Protocol 1: Synthesis of Styrene Oxide from Styrene using m-CPBA

This protocol details a representative epoxidation of an alkene.

-

Materials: Styrene (1.0 eq), meta-chloroperoxybenzoic acid (m-CPBA, ~77%, 1.1 eq), Dichloromethane (DCM, solvent), Saturated aqueous sodium bicarbonate (NaHCO₃), Saturated aqueous sodium sulfite (Na₂SO₃), Anhydrous magnesium sulfate (MgSO₄).

-

Procedure:

-

Dissolve styrene in DCM in a round-bottom flask equipped with a magnetic stir bar and cool the solution to 0 °C in an ice bath.

-

In a separate beaker, dissolve m-CPBA in a minimal amount of DCM.

-

Add the m-CPBA solution dropwise to the cold styrene solution over 30 minutes.

-

Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3-4 hours. Monitor the reaction progress by TLC.

-

-

Work-up and Purification:

-

Upon completion, transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with saturated Na₂SO₃ solution (to quench excess peroxyacid), saturated NaHCO₃ solution (to remove meta-chlorobenzoic acid), and finally with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel to yield pure styrene oxide.

-

Protocol 2: Acid-Catalyzed Hydrolysis of Styrene Oxide to 1-Phenyl-1,2-ethanediol

This protocol provides a method for the ring-opening of a terminal epoxide.

-

Materials: Styrene oxide (1.0 eq), Acetone/Water (10:1 v/v, solvent), Sulfuric acid (H₂SO₄, 0.1 M, catalytic amount), Diethyl ether, Saturated aqueous sodium bicarbonate (NaHCO₃), Anhydrous magnesium sulfate (MgSO₄).

-

Procedure:

-

Dissolve styrene oxide in the acetone/water solvent mixture in a round-bottom flask with a magnetic stir bar.

-

Add a few drops of 0.1 M sulfuric acid to the solution.

-

Stir the reaction at room temperature for 2-3 hours. Monitor the disappearance of the starting material by TLC.

-

-

Work-up and Purification:

-

Once the reaction is complete, quench by adding saturated NaHCO₃ solution until the mixture is neutral or slightly basic.

-

Extract the product into diethyl ether (3x volume of the reaction mixture).

-

Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.

-

Filter and remove the solvent under reduced pressure. The resulting crude diol can be purified by recrystallization or column chromatography.

-

Caption: General experimental workflow for oxirane synthesis.

A Technical Guide to (2,3-¹³C₂)Oxirane: Properties, Synthesis, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2,3-¹³C₂)Oxirane, an isotopically labeled form of ethylene oxide, is a valuable molecule in advanced chemical and biomedical research. As a stable, non-radioactive labeled compound, it serves as a critical tracer and building block in metabolic studies, pharmacokinetic analyses, and the synthesis of complex labeled molecules. The incorporation of two carbon-13 atoms provides a distinct mass signature, enabling precise tracking and quantification in complex biological matrices without the hazards associated with radioactive isotopes.

This guide provides a comprehensive overview of the physicochemical properties, a general synthetic and analytical framework, and key applications of (2,3-¹³C₂)Oxirane, with a focus on its utility in the field of drug development.

Physicochemical and Identification Data

The fundamental properties of (2,3-¹³C₂)Oxirane are summarized below. The inclusion of ¹³C isotopes significantly alters its molecular weight from the unlabeled counterpart, which is essential for its use in mass spectrometry-based applications.

| Property | Value | Reference |

| Molecular Formula | [¹³C]₂H₄O | [1] |

| Molecular Weight | 46.038 g/mol | [1] |

| Exact Mass | 46.032924418 Da | [1] |

| CAS Number | 84508-46-3 | [1] |

| SMILES | [13CH2]1[13CH2]O1 | [1] |

| InChI Key | IAYPIBMASNFSPL-ZDOIIHCHSA-N | [1] |

| Synonyms | ( | [1] |

Experimental Protocols

General Synthesis Protocol: Epoxidation of (¹³C₂)Ethene

The synthesis of (2,3-¹³C₂)Oxirane is typically achieved through the direct epoxidation of its corresponding isotopically labeled alkene, (¹³C₂)Ethene. While various oxidizing agents can be employed, meta-chloroperoxybenzoic acid (m-CPBA) is a common and effective choice for this transformation in a laboratory setting.

Materials:

-

(¹³C₂)Ethene gas (≥99 atom % ¹³C)

-

meta-Chloroperoxybenzoic acid (m-CPBA)

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride (brine) solution

-

Anhydrous magnesium sulfate

-

Reaction vessel suitable for gas handling

-

Magnetic stirrer and stir bar

Procedure:

-

Setup: A flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a gas inlet adapter, and a septum is placed under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Preparation: Anhydrous dichloromethane is added to the flask, followed by m-CPBA (approximately 1.1 equivalents relative to the target amount of ethene). The solution is cooled to 0°C in an ice bath.

-

Reaction: (¹³C₂)Ethene gas is slowly bubbled through the stirred solution. The reaction progress can be monitored by testing for the presence of the peroxide with starch-iodide paper.

-

Quenching: Once the reaction is complete, the mixture is quenched by the slow addition of a saturated sodium bicarbonate solution to neutralize the m-chlorobenzoic acid byproduct.

-

Workup: The organic layer is separated, washed sequentially with saturated sodium bicarbonate and brine, and then dried over anhydrous magnesium sulfate.

-

Purification: The solvent is carefully removed by distillation at atmospheric pressure due to the high volatility of oxirane. The resulting crude (2,3-¹³C₂)Oxirane can be further purified by fractional distillation if necessary.

Analytical Characterization Protocol

Confirmation of identity, purity, and isotopic enrichment is critical. High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) are the primary analytical techniques.

1. High-Resolution Mass Spectrometry (HRMS):

-

Objective: To confirm the exact mass and molecular formula.

-

Method: A sample is analyzed using an HRMS instrument (e.g., Q-TOF or Orbitrap) with a soft ionization technique like chemical ionization (CI) or electrospray ionization (ESI) to minimize fragmentation.

-

Expected Result: A prominent ion corresponding to the exact mass of the protonated molecule ([M+H]⁺) at m/z 47.0397 should be observed, confirming the incorporation of two ¹³C atoms.

2. ¹³C and ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Objective: To confirm the molecular structure and assess the position and extent of ¹³C labeling.

-

Method: The purified sample is dissolved in a deuterated solvent (e.g., CDCl₃) and analyzed.

-

Expected ¹H NMR Spectrum: The protons will appear as a complex multiplet due to strong ¹H-¹H and one-bond ¹³C-¹H coupling. The large ¹J(¹³C-¹H) coupling constant will be a key indicator.

-

Expected ¹³C NMR Spectrum: A single peak will be observed. The presence of ¹³C-¹³C coupling (¹J(¹³C-¹³C)) can also be observed, confirming the adjacent labeling. The atom % ¹³C enrichment can be quantified by comparing the integral of the ¹³C-bound proton signals to any residual ¹²C-bound proton signals in the ¹H NMR spectrum.

Applications in Drug Development & Research

Stable isotope-labeled compounds like (2,3-¹³C₂)Oxirane are indispensable tools in modern drug discovery and development, primarily for elucidating drug metabolism and pharmacokinetic (DMPK) properties.[2] Epoxides are a class of reactive intermediates that can be formed metabolically from parent drugs containing alkene moieties. Studying their fate is crucial for understanding potential bioactivation pathways and toxicity mechanisms.

Use Case: In-Vitro Metabolic Stability Assay

(2,3-¹³C₂)Oxirane can be used as a labeled standard to identify and quantify the formation of a corresponding epoxide metabolite from a drug candidate.

Objective: To determine if a new chemical entity (NCE) is metabolized to an epoxide and to quantify its formation rate.

Methodology:

-

Incubation: The NCE is incubated with a metabolically active system, such as human liver microsomes (HLM), along with necessary cofactors like NADPH.

-

Internal Standard: A known concentration of (2,3-¹³C₂)Oxirane is added to the reaction mixture post-incubation (or used as a reference standard).

-

Extraction: The reaction is quenched, and all analytes (parent NCE, metabolites) are extracted.

-

LC-MS/MS Analysis: The extract is analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The instrument is configured to monitor the mass transitions for both the unlabeled, biologically formed epoxide and the labeled (2,3-¹³C₂)Oxirane standard.

-

Quantification: The amount of epoxide metabolite formed is accurately quantified by comparing its peak area to that of the stable isotope-labeled internal standard. This corrects for variations in sample processing and instrument response.

Safety and Handling

(2,3-¹³C₂)Oxirane shares the same chemical reactivity and hazards as its unlabeled analogue, ethylene oxide. It should be handled with appropriate engineering controls and personal protective equipment in a well-ventilated chemical fume hood.

GHS Hazard Summary: [1]

| Hazard Code | Description |

| H301 | Toxic if swallowed |

| H319 | Causes serious eye irritation |

| H331 | Toxic if inhaled |

| H335 | May cause respiratory irritation |

Users must consult the Safety Data Sheet (SDS) for complete safety and handling information prior to use.

References

Application Notes and Protocols for (2,3-¹³C₂)Oxirane in Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling coupled with mass spectrometry is a powerful technique for the accurate quantification of small molecules in complex biological matrices. (2,3-¹³C₂)Oxirane is a versatile derivatization agent that introduces a ¹³C₂-labeled tag to molecules containing carboxylic acid functional groups. This labeling strategy facilitates the sensitive and specific quantification of a wide range of metabolites, including fatty acids, bile acids, and other carboxyl-containing compounds, by liquid chromatography-mass spectrometry (LC-MS).

The reaction of (2,3-¹³C₂)Oxirane with a carboxylic acid proceeds via a ring-opening reaction, catalyzed by the carboxylate anion of the analyte itself. This results in the formation of an ester with a stable ¹³C₂-label, creating a mass shift of +2 Da for each carboxyl group derivatized. This known mass shift allows for the use of the labeled analyte as an internal standard for its unlabeled counterpart, enabling accurate quantification through isotope dilution mass spectrometry.

This document provides detailed application notes and protocols for the use of (2,3-¹³C₂)Oxirane in mass spectrometry-based quantitative analysis.

Principle of Derivatization

The derivatization of carboxylic acids with (2,3-¹³C₂)Oxirane is a nucleophilic addition reaction where the carboxylate anion acts as a nucleophile, attacking one of the carbon atoms of the epoxide ring. This reaction is typically carried out under mild basic conditions to ensure the deprotonation of the carboxylic acid. The resulting product is a stable 2-hydroxyethyl ester with two ¹³C atoms incorporated.

Application: Quantitative Analysis of Free Fatty Acids in Human Plasma

This section outlines a protocol for the quantitative analysis of free fatty acids (FFAs) in human plasma using (2,3-¹³C₂)Oxirane derivatization followed by LC-MS/MS analysis.

Experimental Protocols

1. Materials and Reagents

-

(2,3-¹³C₂)Oxirane

-

Fatty acid standards (e.g., palmitic acid, oleic acid, stearic acid, linoleic acid)

-

Internal Standard: Heptadecanoic acid (C17:0)

-

Human plasma (K₂EDTA)

-

Acetonitrile (ACN), LC-MS grade

-

Methanol (MeOH), LC-MS grade

-

Isopropanol (IPA), LC-MS grade

-

Pyridine

-

Water, LC-MS grade

-

Formic acid (FA)

-

Solid Phase Extraction (SPE) cartridges (e.g., C18, 100 mg)

2. Standard Solution Preparation

-

Prepare individual stock solutions of each fatty acid standard and the internal standard (heptadecanoic acid) in methanol at a concentration of 1 mg/mL.

-

Prepare a mixed working standard solution containing all fatty acids at a final concentration of 10 µg/mL in methanol.

-

Prepare a working internal standard solution of heptadecanoic acid at 10 µg/mL in methanol.

3. Sample Preparation and Derivatization

-

Plasma Extraction:

-

To 100 µL of human plasma, add 10 µL of the internal standard working solution (10 µg/mL heptadecanoic acid).

-

Add 400 µL of a 2:1 (v/v) mixture of isopropanol and acetonitrile.

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube.

-

Dry the supernatant under a stream of nitrogen at 40°C.

-

-

Derivatization:

-

Reconstitute the dried extract in 50 µL of a 1:1 (v/v) mixture of acetonitrile and pyridine.

-

Add 5 µL of a 10 mg/mL solution of (2,3-¹³C₂)Oxirane in acetonitrile.

-

Incubate the mixture at 60°C for 60 minutes.

-

After incubation, cool the sample to room temperature.

-

Dry the sample again under a stream of nitrogen at 40°C.

-

Reconstitute the final dried residue in 100 µL of 80% methanol in water for LC-MS/MS analysis.

-

4. LC-MS/MS Analysis

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile/Isopropanol (1:1, v/v) with 0.1% formic acid.

-

Gradient:

-

0-2 min: 30% B

-

2-15 min: 30-95% B

-

15-18 min: 95% B

-

18.1-20 min: 30% B

-

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ion mode.

-

Scan Type: Multiple Reaction Monitoring (MRM).

Data Presentation

Table 1: MRM Transitions for (2,3-¹³C₂)Oxirane Derivatized Fatty Acids

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Palmitic Acid-¹³C₂ | 303.2 | 117.1 | 15 |

| Oleic Acid-¹³C₂ | 329.3 | 117.1 | 18 |

| Stearic Acid-¹³C₂ | 331.3 | 117.1 | 18 |

| Linoleic Acid-¹³C₂ | 327.3 | 117.1 | 18 |

| Heptadecanoic Acid-¹³C₂ (IS) | 317.3 | 117.1 | 16 |

Table 2: Illustrative Quantitative Performance Data

| Analyte | LLOQ (ng/mL) | ULOQ (ng/mL) | Linearity (r²) | Intra-day Precision (%CV) | Inter-day Precision (%CV) |

| Palmitic Acid | 5 | 1000 | >0.995 | <10% | <12% |

| Oleic Acid | 5 | 1000 | >0.996 | <9% | <11% |

| Stearic Acid | 10 | 1000 | >0.994 | <11% | <13% |

| Linoleic Acid | 5 | 1000 | >0.997 | <8% | <10% |

Visualization

Caption: Experimental workflow for fatty acid analysis.

Signaling Pathway and Logical Relationship Diagrams

Caption: Derivatization reaction of carboxylic acids.

Conclusion

The use of (2,3-¹³C₂)Oxirane as a derivatization agent provides a robust and reliable method for the quantitative analysis of carboxylic acid-containing compounds by LC-MS. The stable isotope label introduced allows for the use of an ideal internal standard, leading to high accuracy and precision in complex biological matrices. The protocol presented here for free fatty acids can be adapted for the analysis of other carboxyl-containing metabolites, making it a valuable tool for researchers in metabolomics and drug development.

Application Notes and Protocols for 13C Metabolic Flux Analysis

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview and practical protocols for conducting Metabolic Flux Analysis (MFA) using 13C labeled precursors. MFA is a powerful technique for quantifying the rates (fluxes) of intracellular metabolic reactions, offering a functional readout of cellular metabolism. By tracing the path of 13C-labeled substrates like glucose and glutamine through metabolic networks, researchers can gain a deeper understanding of cellular physiology in various contexts, including disease states and in response to therapeutic interventions.

Introduction to 13C Metabolic Flux Analysis (13C-MFA)

Metabolic Flux Analysis (MFA) is a quantitative method used to determine the rates of metabolic reactions within a biological system. The use of stable isotopes, particularly 13C, has become the gold standard for accurately quantifying in vivo metabolic fluxes. 13C-MFA involves introducing a 13C-labeled substrate into a cell culture or biological system and then measuring the incorporation of the 13C label into downstream metabolites. This information, combined with a stoichiometric model of the metabolic network, allows for the calculation of intracellular fluxes.

The core principle of 13C-MFA lies in the fact that different metabolic pathways result in distinct patterns of 13C labeling in the products. By measuring these labeling patterns using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), researchers can infer the relative contributions of different pathways to the production of a particular metabolite.

Applications in Research and Drug Development:

-

Identifying Metabolic Bottlenecks: Pinpointing rate-limiting steps in metabolic pathways to guide metabolic engineering efforts for enhanced production of desired compounds.

-

Understanding Disease Metabolism: Characterizing the metabolic reprogramming that occurs in diseases like cancer, which can reveal novel therapeutic targets.

-

Drug Target Identification and Validation: Assessing the on-target and off-target effects of drugs on cellular metabolism.

-

Bioprocess Optimization: Improving the efficiency of microbial fermentation and other bioprocesses by understanding and manipulating cellular metabolism.

Experimental Design and Workflow

A well-designed 13C-MFA experiment is crucial for obtaining accurate and meaningful flux data. The general workflow involves several key steps, from selecting the appropriate tracer to computational analysis of the data.

Selection of 13C-Labeled Precursors

The choice of the 13C tracer is a critical step that dictates which metabolic pathways can be effectively probed. Different tracers provide distinct labeling patterns that are more or less informative for specific pathways. Commonly used tracers include various isotopomers of glucose and glutamine.

| 13C-Labeled Precursor | Primary Metabolic Pathways Traced | Key Insights |

| [1,2-¹³C₂]glucose | Glycolysis, Pentose Phosphate Pathway (PPP) | Provides high precision for estimating fluxes in glycolysis and the PPP. |

| [U-¹³C₆]glucose | Glycolysis, TCA Cycle, Biosynthetic Pathways | Traces the fate of all six glucose carbons, useful for a global view of central carbon metabolism. |

| [1-¹³C]glucose | Pentose Phosphate Pathway (PPP) vs. Glycolysis | The release of ¹³CO₂ is indicative of PPP activity. |

| [U-¹³C₅]glutamine | TCA Cycle Anaplerosis, Reductive Carboxylation | Excellent for studying the contribution of glutamine to the TCA cycle, a key pathway in many cancer cells. |

| [1-¹³C]glutamine | TCA Cycle | Traces the initial entry of glutamine into the TCA cycle via α-ketoglutarate. |

For a comprehensive analysis of central carbon metabolism, it is often advantageous to perform parallel labeling experiments with different tracers.

Detailed Experimental Protocols

Protocol for Cell Culture with 13C-Labeled Precursors

This protocol is a general guideline for adherent mammalian cells and should be optimized for specific cell lines and experimental conditions.

Materials:

-

Cell culture medium deficient in the precursor to be labeled (e.g., glucose-free DMEM)

-

13C-labeled precursor (e.g., [1,2-¹³C₂]glucose, [U-¹³C₅]glutamine)

-

Unlabeled precursor

-

Dialyzed Fetal Bovine Serum (dFBS)

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS), ice-cold

-

Cell culture plates or flasks

Procedure:

-

Cell Seeding: Seed cells at a density that will ensure they are in the exponential growth phase at the time of labeling and harvest.

-

Preparation of Labeling Medium: Prepare the labeling medium by supplementing the precursor-deficient medium with the desired concentration of the 13C-labeled precursor and any other necessary components like dFBS and other amino acids. For parallel experiments, also prepare a medium with the corresponding unlabeled precursor.

-

Initiation of Labeling: When cells reach the desired confluency (typically 60-80%), aspirate the existing medium, wash the cells once with pre-warmed PBS, and then add the pre-warmed labeling medium.

-

Incubation: Incubate the cells under standard culture conditions for a duration sufficient to reach isotopic steady-state. This time can vary from hours to days depending on the cell type and the metabolites of interest. It is recommended to perform a time-course experiment to determine the optimal labeling duration.

-

Metabolite Quenching and Extraction: At the end of the incubation period, rapidly quench metabolism and extract the metabolites. This is a critical step to prevent metabolic changes during sample processing.

-

Aspirate the labeling medium.

-

Immediately wash the cells with ice-cold PBS.

-

Add a pre-chilled extraction solvent (e.g., 80% methanol) to the culture vessel.

-

Scrape the cells in the extraction solvent and collect the cell lysate.

-

Incubate the lysate at -80°C for at least 15 minutes to precipitate proteins.

-

Centrifuge at high speed to pellet cell debris and proteins.

-

Collect the supernatant containing the metabolites.

-

-

Sample Storage: Store the metabolite extracts at -80°C until analysis.

Protocol for GC-MS Analysis of Amino Acid Isotopomers

GC-MS is a robust and widely used technique for measuring the isotopic labeling of protein-derived amino acids.

Materials:

-

Dried cell pellets from the labeling experiment

-

6 M Hydrochloric Acid (HCl)

-

Derivatization reagent (e.g., N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide, MTBSTFA)

-

GC-MS system

Procedure:

-

Protein Hydrolysis:

-

Resuspend the cell pellet in 6 M HCl.

-

Hydrolyze the protein by heating at 100-110°C for 12-24 hours.

-

Dry the hydrolysate under a stream of nitrogen or using a vacuum concentrator.

-

-

Derivatization:

-

Reconstitute the dried hydrolysate in a suitable solvent (e.g., pyridine).

-

Add the derivatization reagent (e.g., MTBSTFA).

-

Incubate at a temperature and for a duration appropriate for the chosen reagent (e.g., 60-80°C for 1-2 hours) to form volatile derivatives of the amino acids.

-

-

GC-MS Analysis:

-

Inject the derivatized sample into the GC-MS.

-

Separate the amino acid derivatives on a suitable GC column.

-

Detect the mass isotopomer distributions of the amino acids and their fragments using the mass spectrometer.

-

-

Data Analysis:

-

Integrate the peak areas for each mass isotopomer.

-

Correct the raw data for the natural abundance of 13C and other isotopes.

-

Data Analysis and Interpretation

The analysis of 13C-MFA data involves several computational steps to translate the measured mass isotopomer distributions into metabolic fluxes.

Several software packages are available for performing flux estimation, each with its own algorithms and features. These tools use iterative algorithms to find the set of fluxes that best explain the experimentally measured labeling patterns.

The output of a 13C-MFA study is a quantitative map of metabolic fluxes through the central carbon metabolism. This flux map provides a detailed snapshot of the cell's metabolic state.

Visualizing Metabolic Pathways

The following diagram illustrates a simplified view of central carbon metabolism, highlighting the key pathways traced by 13C-labeled glucose.

Concluding Remarks

13C Metabolic Flux Analysis is a powerful and versatile tool for the quantitative analysis of cellular metabolism. By providing a detailed picture of metabolic pathway activities, 13C-MFA can offer invaluable insights for basic research, drug discovery, and biotechnology. Careful experimental design, rigorous analytical methods, and appropriate computational tools are all essential for successful 13C-MFA studies.

Application Notes and Protocols: (2,3-¹³C₂)Oxirane for Quantitative Proteomics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quantitative proteomics is a critical discipline in modern biological research and drug development, enabling the large-scale measurement of protein abundance. Chemical labeling with stable isotopes is a powerful strategy that allows for the accurate relative quantification of proteins between different samples. This document describes the application and protocols for a novel chemical labeling reagent, (2,3-¹³C₂)Oxirane, for quantitative proteomics.

(2,3-¹³C₂)Oxirane is a simple epoxide-containing molecule. Epoxides are known to react with nucleophilic side chains of amino acids such as lysine, histidine, and cysteine, as well as the N-terminal amino group of peptides. This reactivity can be harnessed to covalently label proteins or peptides. By using a "light" (¹²C) and "heavy" (¹³C₂) version of oxirane, two different samples can be differentially labeled. When the samples are mixed and analyzed by mass spectrometry, the relative abundance of a given peptide in the two original samples can be determined by comparing the signal intensities of the light and heavy isotopic forms. This approach is analogous to other established chemical labeling techniques, such as stable isotope dimethyl labeling (SILAC).

Principle of the Method

The workflow is based on the differential labeling of peptide samples with isotopologues of oxirane. In a typical binary comparison, one peptide sample (e.g., control) is labeled with the "light" (2,3-¹²C₂)Oxirane, while the other sample (e.g., treated) is labeled with the "heavy" (2,3-¹³C₂)Oxirane. The primary targets for labeling are the primary amines (the N-terminus and the ε-amino group of lysine residues). The epoxide ring opens upon nucleophilic attack by the amine, resulting in a stable covalent bond and the addition of a hydroxyethyl group.

The key to quantification is the mass difference introduced by the isotopic labels. The light oxirane adds a mass of 44.0262 Da, while the heavy (2,3-¹³C₂)Oxirane adds a mass of 46.0328 Da. This results in a predictable mass shift of 2.0066 Da for each labeling site on a peptide. After labeling, the samples are mixed and analyzed by LC-MS/MS. The ratio of the peak intensities of the heavy and light-labeled peptide pairs in the mass spectrum corresponds to the relative abundance of that peptide (and by inference, its parent protein) in the original samples.

Experimental Workflow

The overall experimental workflow for a quantitative proteomics experiment using (2,3-¹³C₂)Oxirane is depicted below. It involves protein extraction and digestion, peptide labeling, sample mixing, and analysis by LC-MS/MS, followed by data analysis to identify and quantify proteins.

Chemical Labeling Reaction

The chemical basis of this method is the nucleophilic ring-opening of the oxirane by primary amines on the peptides. The reaction is shown below for the N-terminal amine of a peptide. A similar reaction occurs with the ε-amino group of lysine residues.

Detailed Experimental Protocol

1. Protein Extraction, Reduction, Alkylation, and Digestion

This part of the protocol is standard for bottom-up proteomics.

-

1.1. Protein Extraction: Lyse cells or tissues in a suitable lysis buffer (e.g., 8 M urea, 50 mM Tris-HCl, pH 8.5, with protease and phosphatase inhibitors). Quantify the protein concentration using a standard assay (e.g., BCA assay).

-

1.2. Reduction: To a protein solution (e.g., 1 mg in 100 µL), add dithiothreitol (DTT) to a final concentration of 10 mM. Incubate at 56°C for 30 minutes.

-

1.3. Alkylation: Cool the sample to room temperature. Add iodoacetamide (IAA) to a final concentration of 25 mM. Incubate in the dark at room temperature for 20 minutes.

-

1.4. Digestion:

-

Dilute the urea concentration to less than 2 M with 50 mM Tris-HCl, pH 8.0.

-

Add sequencing-grade modified trypsin at a 1:50 (trypsin:protein) ratio.

-

Incubate overnight at 37°C.

-

-

1.5. Peptide Cleanup: Acidify the digest with trifluoroacetic acid (TFA) to a final concentration of 0.1%. Desalt the peptides using a C18 solid-phase extraction (SPE) cartridge. Elute the peptides with a solution of 50% acetonitrile and 0.1% TFA. Dry the peptides in a vacuum centrifuge.

2. Peptide Labeling with (2,3-¹³C₂)Oxirane

-

2.1. Reconstitution: Reconstitute the dried peptide samples (e.g., 100 µg) in 100 µL of a labeling buffer (e.g., 100 mM triethylammonium bicarbonate (TEAB), pH 8.5).

-

2.2. Labeling Reaction:

-

To the "light" sample, add (2,3-¹²C₂)Oxirane to a final concentration of 50 mM.

-

To the "heavy" sample, add (2,3-¹³C₂)Oxirane to a final concentration of 50 mM.

-

Incubate both samples at 37°C for 1 hour.

-

-

2.3. Quenching: Quench the reaction by adding hydroxylamine to a final concentration of 100 mM and incubating for 15 minutes at room temperature.

-

2.4. Sample Mixing and Cleanup:

-

Combine the "light" and "heavy" labeled peptide samples at a 1:1 ratio based on the initial protein amount.

-

Desalt the mixed sample using a C18 SPE cartridge as described in step 1.5.

-

Dry the final labeled peptide mixture in a vacuum centrifuge.

-

3. LC-MS/MS Analysis

-

3.1. Reconstitution: Reconstitute the dried labeled peptide mixture in a suitable solvent for LC-MS/MS analysis (e.g., 2% acetonitrile, 0.1% formic acid).

-

3.2. LC Separation: Separate the peptides on a reverse-phase HPLC column (e.g., a 75 µm x 15 cm C18 column) using a gradient of acetonitrile in 0.1% formic acid.

-

3.3. Mass Spectrometry: Analyze the eluted peptides on a high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF instrument) operating in data-dependent acquisition (DDA) mode.

-

MS1 Scan: Acquire full MS scans over a mass range of m/z 350-1500.

-

MS2 Scans: Select the top 10-20 most intense precursor ions for fragmentation by higher-energy collisional dissociation (HCD) or collision-induced dissociation (CID).

-

4. Data Analysis

-

4.1. Database Search: Use a suitable proteomics software package (e.g., MaxQuant, Proteome Discoverer) to search the raw MS/MS data against a protein sequence database.

-

Specify trypsin as the enzyme, allowing for up to two missed cleavages.

-

Set carbamidomethylation of cysteine as a fixed modification.

-

Set oxidation of methionine as a variable modification.

-

Define the light and heavy oxirane modifications on lysine and peptide N-termini as variable modifications.

-

-

4.2. Quantification: The software will identify peptide pairs with the specific mass difference (2.0066 Da per label) and calculate the ratio of their intensities. Protein ratios are then calculated as the median of the ratios of their constituent peptides.

Quantitative Data Presentation

The final output of the data analysis is a list of identified and quantified proteins. The data should be presented in a clear, tabular format for easy interpretation and comparison. Below is an example of how quantitative data from a hypothetical experiment comparing a treated versus a control sample could be presented.

| Protein Accession | Gene Name | Protein Description | Number of Peptides | Ratio (Treated/Control) | p-value | Regulation |

| P02768 | ALB | Serum albumin | 32 | 1.05 | 0.85 | Unchanged |

| P60709 | ACTB | Actin, cytoplasmic 1 | 25 | 0.98 | 0.91 | Unchanged |

| P12345 | XYZ1 | Hypothetical Protein XYZ1 | 12 | 2.54 | 0.001 | Upregulated |

| Q67890 | ABC2 | Hypothetical Protein ABC2 | 8 | 0.45 | 0.005 | Downregulated |

| P54321 | DEF3 | Hypothetical Protein DEF3 | 15 | 3.12 | <0.001 | Upregulated |

Signaling Pathway Visualization

If the quantitative proteomics data implicates specific signaling pathways, these can be visualized. For example, if the hypothetical upregulated protein XYZ1 is a kinase in the MAPK signaling pathway, a diagram can be created to illustrate this.

Conclusion

The use of (2,3-¹³C₂)Oxirane for chemical labeling offers a promising and straightforward method for quantitative proteomics. Its simple chemistry and the ability to be integrated into standard proteomics workflows make it an attractive tool for researchers in various fields. The detailed protocol provided here should enable the successful implementation of this technique for the relative quantification of proteins in complex biological samples. As with any proteomics method, careful optimization of labeling conditions and data analysis parameters is crucial for achieving high-quality, reproducible results.

Application Notes and Protocols: Derivatization of Biomolecules with (2,3-¹³C₂)Oxirane for Quantitative Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling coupled with mass spectrometry has become an indispensable tool in quantitative proteomics and metabolomics. (2,3-¹³C₂)Oxirane is a specialized derivatization agent designed to introduce a stable isotope label onto biomolecules. The oxirane functional group, a strained three-membered ring, readily reacts with various nucleophilic functional groups found in biomolecules, including amino, thiol, and carboxyl groups. This reaction opens the epoxide ring and forms a stable covalent bond, incorporating two ¹³C atoms into the target molecule. This mass shift allows for the differentiation and relative or absolute quantification of biomolecules from different samples when analyzed by mass spectrometry. These application notes provide an overview of the uses of (2,3-¹³C₂)Oxirane and detailed protocols for its application.

Principle of Derivatization

(2,3-¹³C₂)Oxirane reacts with nucleophilic groups in biomolecules primarily through a nucleophilic substitution (SN2) mechanism. The high ring strain of the epoxide makes the ring-opening reaction thermodynamically favorable. The reaction results in the formation of a hydroxyethyl derivative with a mass increase of 46.02 g/mol (C₂H₄O with two ¹³C atoms) compared to the unlabeled counterpart derivatized with standard oxirane.

Key Reactive Groups in Biomolecules:

-

Amino Groups (-NH₂): Found in the N-terminus of proteins and the side chains of lysine, arginine, and histidine. The reaction forms a stable hydroxyethyl amine.

-

Thiol Groups (-SH): Present in the side chain of cysteine. The reaction yields a hydroxyethyl thioether, which is a very favorable reaction.[1][2]

-

Carboxylic Acid Groups (-COOH): Found in the C-terminus of proteins and the side chains of aspartate and glutamate. The reaction can form a hydroxyethyl ester, although this may require specific catalytic conditions.[3][4][5]

Applications

The primary application of (2,3-¹³C₂)Oxirane is as a chemical labeling agent for quantitative mass spectrometry-based proteomics and metabolomics.[6][7] It offers an alternative to metabolic labeling methods like SILAC (Stable Isotope Labeling with Amino acids in Cell culture) and is particularly useful when metabolic labeling is not feasible, such as in the analysis of plasma or tissue samples.[8][9]

1. Quantitative Proteomics: (2,3-¹³C₂)Oxirane can be used for the relative and absolute quantification of proteins. In a typical workflow, protein samples from different conditions (e.g., treated vs. untreated cells) are extracted. One sample is derivatized with unlabeled oxirane (light version), and the other is derivatized with (2,3-¹³C₂)Oxirane (heavy version). The samples are then combined, digested, and analyzed by LC-MS/MS. The intensity ratio of the heavy and light peptide pairs in the mass spectrum corresponds to the relative abundance of the protein in the original samples.

2. Targeted Metabolomics: This reagent is highly effective for the sensitive and accurate quantification of specific metabolites, such as amino acids or small molecule drugs and their metabolites containing nucleophilic groups. By derivatizing a sample and a known concentration of an isotopically labeled internal standard, absolute quantification can be achieved.

3. Mapping Protein-Ligand Interactions: Derivatization with (2,3-¹³C₂)Oxirane can be used in differential labeling experiments to identify ligand binding sites on a protein. The binding of a ligand can shield certain residues from derivatization. By comparing the derivatization pattern in the presence and absence of the ligand, the binding site can be mapped.

Experimental Protocols

Protocol 1: Derivatization of Protein Samples for Quantitative Proteomics

This protocol describes the derivatization of two protein samples for relative quantification.

Materials:

-

Protein samples (e.g., cell lysates) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.5)

-

(2,3-¹³C₂)Oxirane ("heavy")

-

Unlabeled Oxirane ("light")

-

Reducing agent (e.g., 10 mM DTT)

-

Alkylating agent (e.g., 55 mM iodoacetamide)

-

Trypsin (mass spectrometry grade)

-

Quenching solution (e.g., 50 mM Tris-HCl, pH 7.5)

-

LC-MS grade water and acetonitrile

-

Formic acid

Procedure:

-

Sample Preparation:

-

Quantify the protein concentration of each sample accurately.

-

Take equal amounts of protein (e.g., 100 µg) from each sample.

-

-

Reduction and Alkylation:

-

To each sample, add DTT to a final concentration of 10 mM.

-

Incubate at 56°C for 30 minutes.

-

Cool to room temperature.

-

Add iodoacetamide to a final concentration of 55 mM.

-

Incubate in the dark at room temperature for 20 minutes.

-

-

Derivatization:

-

To one sample, add unlabeled oxirane to a final concentration of 20 mM ("light" sample).

-

To the other sample, add (2,3-¹³C₂)Oxirane to a final concentration of 20 mM ("heavy" sample).

-

Incubate both samples at 37°C for 1 hour with gentle shaking.

-

-

Quenching and Sample Combination:

-

Quench the reaction by adding the quenching solution.

-

Combine the "light" and "heavy" labeled samples.

-

-

Proteolytic Digestion:

-

Add trypsin at a 1:50 (trypsin:protein) ratio.

-

Incubate overnight at 37°C.

-

-

Sample Cleanup:

-

Acidify the sample with formic acid to a final concentration of 0.1%.

-

Desalt the peptide mixture using a C18 solid-phase extraction (SPE) cartridge according to the manufacturer's protocol.

-

Elute the peptides and dry them in a vacuum centrifuge.

-

-

LC-MS/MS Analysis:

-

Reconstitute the dried peptides in a suitable solvent (e.g., 0.1% formic acid in water).

-

Analyze the sample by LC-MS/MS using a data-dependent acquisition (DDA) method.

-

Protocol 2: Derivatization of Amino Acids for Targeted Metabolomics

This protocol is designed for the quantification of amino acids in a biological fluid (e.g., plasma).

Materials:

-

Plasma sample

-

Internal standard mix containing known concentrations of ¹³C,¹⁵N-labeled amino acids

-

Protein precipitation solution (e.g., ice-cold methanol)

-

(2,3-¹³C₂)Oxirane

-

Derivatization buffer (e.g., 100 mM borate buffer, pH 9.0)

-

LC-MS grade water, acetonitrile, and formic acid

Procedure:

-

Sample Preparation and Protein Precipitation:

-

To 50 µL of plasma, add 10 µL of the internal standard mix.

-

Add 200 µL of ice-cold methanol to precipitate proteins.

-

Vortex thoroughly and incubate at -20°C for 30 minutes.

-

Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube.

-

-

Solvent Evaporation:

-

Dry the supernatant in a vacuum centrifuge or under a stream of nitrogen.

-

-

Derivatization:

-

Reconstitute the dried extract in 50 µL of derivatization buffer.

-

Add 5 µL of a 100 mM solution of (2,3-¹³C₂)Oxirane in acetonitrile.

-

Incubate at 45°C for 45 minutes.

-

-

Sample Preparation for LC-MS:

-

Acidify the reaction mixture with 5 µL of 1% formic acid.

-

Centrifuge to pellet any precipitate.

-

Transfer the supernatant to an autosampler vial for LC-MS analysis.

-

-

LC-MS Analysis:

-

Analyze the derivatized amino acids using a suitable LC method (e.g., reversed-phase or HILIC) coupled to a mass spectrometer operating in selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) mode.

-

Data Presentation

Table 1: Expected Mass Shifts for (2,3-¹³C₂)Oxirane Derivatized Amino Acid Residues

| Amino Acid | Reactive Group | Monoisotopic Mass of Unmodified Residue | Monoisotopic Mass of Derivatized Residue | Mass Shift (Da) |

| Lysine (K) | ε-amino | 128.09496 | 174.11545 | 46.02049 |